Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C16H20FNO3 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorophenyl group, which imparts unique chemical properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy pyrrolidine-1-carboxylate with a fluorophenyl derivative. One common method involves the use of Dess-Martin periodinane as an oxidizing agent in dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like Dess-Martin periodinane.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound serves as a scaffold for the development of bioactive molecules, including potential drug candidates .
Industry: The compound is used in the synthesis of various industrial chemicals and materials, contributing to the development of new products with enhanced properties .
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, often through binding to proteins or enzymes. The fluorophenyl group enhances its binding affinity and selectivity, making it a valuable component in drug design .
Comparison with Similar Compounds
- Tert-butyl 3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate .
- Tert-butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate .
Uniqueness: Tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its reactivity and potential as a pharmacophore .
Properties
IUPAC Name |
tert-butyl 3-(4-fluorophenyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h4-7,12H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOHINGRIOZVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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